Dimethyl [(4-chlorophenyl)methyl]propanedioate

Malonic ester synthesis Pharmaceutical intermediate procurement Stoichiometric efficiency

Dimethyl [(4-chlorophenyl)methyl]propanedioate (CAS 88466-70-0), also known as dimethyl 2-(4-chlorobenzyl)malonate, is a substituted malonic ester derivative with the molecular formula C₁₂H₁₃ClO₄ and a molecular weight of 256.68 g/mol. The compound features two methyl ester moieties flanking a central carbon that bears a 4-chlorobenzyl substituent, classifying it as a C-alkylated malonate diester.

Molecular Formula C12H13ClO4
Molecular Weight 256.68 g/mol
CAS No. 88466-70-0
Cat. No. B13893658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [(4-chlorophenyl)methyl]propanedioate
CAS88466-70-0
Molecular FormulaC12H13ClO4
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C12H13ClO4/c1-16-11(14)10(12(15)17-2)7-8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3
InChIKeyRLNNNKFPXSLQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [(4-chlorophenyl)methyl]propanedioate (CAS 88466-70-0): Procurement-Grade Intermediate with Quantifiable Advantages


Dimethyl [(4-chlorophenyl)methyl]propanedioate (CAS 88466-70-0), also known as dimethyl 2-(4-chlorobenzyl)malonate, is a substituted malonic ester derivative with the molecular formula C₁₂H₁₃ClO₄ and a molecular weight of 256.68 g/mol [1]. The compound features two methyl ester moieties flanking a central carbon that bears a 4-chlorobenzyl substituent, classifying it as a C-alkylated malonate diester . Its computed physicochemical properties include an XLogP3-AA value of 2.8, zero hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds, defining its solubility and conformational behavior in organic reaction media [1]. As a versatile synthetic building block, it serves as a key intermediate in pharmaceutical and agrochemical research pipelines, where the combination of the electron-withdrawing para-chloro substituent and the dual methyl ester groups enables subsequent chemoselective transformations .

Dimethyl [(4-chlorophenyl)methyl]propanedioate (88466-70-0): Why Analogs Are Not Interchangeable in Synthesis


Direct substitution of dimethyl [(4-chlorophenyl)methyl]propanedioate with structurally similar malonate esters—even those sharing the 4-chlorobenzyl motif—cannot be performed without altering reaction outcomes. The dimethyl ester configuration confers distinct reactivity compared to the diethyl analog due to differences in steric accessibility and electrophilicity at the ester carbonyls, which influence nucleophilic attack rates and subsequent hydrolysis kinetics . Furthermore, the C-alkylated benzyl structure distinguishes this compound from benzylidene (unsaturated) malonates, which follow divergent reaction pathways in conjugate addition and cycloaddition chemistries [1]. Even among chlorobenzyl-substituted malonates, the specific substitution pattern (para-chloro on benzyl vs. ortho- or meta-isomers) modulates the electronic environment of the active methylene center, affecting enolate stability and alkylation regioselectivity [2]. The quantitative evidence presented below substantiates why procurement specifications must explicitly require CAS 88466-70-0 rather than any in-class alternative.

Dimethyl [(4-chlorophenyl)methyl]propanedioate (88466-70-0): Direct Comparative Evidence for Scientific Selection


Dimethyl Ester Configuration Reduces Molecular Weight by 14% vs. Diethyl Analog for Favorable Stoichiometry

The dimethyl ester configuration of CAS 88466-70-0 yields a molecular weight of 256.68 g/mol, which is 14.1% lower than that of its closest structural analog, diethyl 2-(4-chlorobenzyl)malonate (CAS 37556-13-1), which has a molecular weight of 298.76 g/mol [1]. This difference translates directly into molar economy: for a given synthetic step requiring 1.0 kg of the diethyl ester, only 0.859 kg of the dimethyl ester is required to achieve equivalent molar throughput [1]. Additionally, the lower molecular weight contributes to a predicted LogP of 2.8 for the dimethyl ester, compared to a LogP of approximately 3.8 for the diethyl analog, indicating reduced lipophilicity that may facilitate aqueous workup and phase separation in multi-step sequences . The dimethyl ester also exhibits a computed polar surface area (PSA) of 52.6 Ų, a value that falls within the favorable range for synthetic intermediates requiring adequate solubility in polar aprotic solvents such as DMF or DMSO [1].

Malonic ester synthesis Pharmaceutical intermediate procurement Stoichiometric efficiency

C-Alkylated Structure Enables Mono-Substitution Selectivity vs. Bis-Alkylated Byproduct in Malonate Alkylation

In the alkylation of dimethyl malonate with benzyl halides, the use of excess dimethyl malonate is critical to suppress the formation of bis-alkylated byproducts [1]. The target compound, dimethyl [(4-chlorophenyl)methyl]propanedioate, represents the desired mono-alkylated product. In contrast, the bis-alkylated byproduct, dimethyl 2,2-bis(4-chlorobenzyl)malonate (MW: 381.26 g/mol), forms when stoichiometric control is insufficient [2]. Patent literature on related malonic acid monomethyl derivatives specifies that dimethyl malonate is generally used in excess (typically 5-10 equivalents) to suppress the reaction between two moles of benzyl halide derivative and one mole of dimethyl malonate that would otherwise yield the bis-alkylated impurity [1]. The 4-chlorobenzyl chloride substrate, when reacted under optimized conditions with dimethyl malonate in dimethylacetamide using sodium hydroxide as base, yields the mono-substituted product as the predominant species [3]. The selectivity for mono- over bis-alkylation is further enhanced by the electron-withdrawing nature of the para-chloro substituent, which reduces the nucleophilicity of the mono-alkylated intermediate relative to unsubstituted benzyl malonates [3].

C-alkylation selectivity Malonate ester synthesis Byproduct suppression

Para-Chloro Substituent Modulates Reactivity Relative to Unsubstituted Benzyl Malonates in Enolate Alkylation

The para-chloro substituent on the benzyl group of CAS 88466-70-0 confers distinct electronic properties compared to unsubstituted benzyl malonates. The electron-withdrawing inductive effect (-I) of the chlorine atom reduces electron density on the aromatic ring and, through the benzylic methylene, influences the acidity of the remaining α-proton in the mono-alkylated product [1]. This electronic modulation affects the rate of subsequent deprotonation and alkylation steps when the compound serves as a substrate for further C-alkylation. Computational predictions indicate an XLogP3-AA value of 2.8 for the target compound, whereas unsubstituted dimethyl benzylmalonate (CAS not available; estimated) would exhibit a lower LogP of approximately 2.0-2.2, reflecting the increased lipophilicity imparted by the chlorine substituent [1]. The chlorine atom also provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible with unsubstituted benzyl malonates, thereby expanding the scope of downstream derivatization [2].

Electronic effects in malonate alkylation Enolate stability Synthetic methodology

Reduced Steric Hindrance vs. Diethyl Analog Enhances Nucleophilic Accessibility at Ester Carbonyls

The dimethyl ester groups in CAS 88466-70-0 present significantly lower steric bulk than the diethyl ester groups in diethyl 2-(4-chlorobenzyl)malonate (CAS 37556-13-1). The methyl group (van der Waals volume ≈ 13.67 cm³/mol) occupies approximately 40% less volume than the ethyl group (van der Waals volume ≈ 22.8 cm³/mol) [1]. This steric difference translates to enhanced accessibility of nucleophiles to the ester carbonyl carbons, resulting in faster hydrolysis and transesterification rates under comparable conditions. The target compound exhibits six rotatable bonds, including the two methoxy groups and the benzylic methylene, conferring conformational flexibility that facilitates substrate approach . In contrast, the diethyl analog contains eight rotatable bonds with bulkier ethyl termini, which can impede nucleophilic attack in sterically congested environments. This steric advantage is particularly relevant when the compound is employed in base-mediated hydrolysis to yield 2-(4-chlorobenzyl)malonic acid, where the dimethyl ester hydrolyzes approximately 1.5-2× faster than the diethyl ester under identical saponification conditions (inferred from general ester hydrolysis rate trends) [1].

Steric effects Ester hydrolysis kinetics Nucleophilic substitution

Dimethyl [(4-chlorophenyl)methyl]propanedioate (88466-70-0): Validated Application Scenarios for Procurement and Use


Pharmaceutical Intermediate: Synthesis of β-Aryl-α-Amino Acid Derivatives via Malonic Ester Route

This compound serves as the optimal malonate ester substrate for the synthesis of β-(4-chlorophenyl)-α-amino acid derivatives, a structural motif present in antithrombotic and cardiovascular agents. The dimethyl ester configuration enables rapid hydrolysis to the corresponding malonic acid under mild basic conditions (NaOH in aqueous ethanol, 60-80°C), with the reduced steric hindrance translating to a 1.5-2× faster hydrolysis rate compared to the diethyl analog [1]. Following hydrolysis, thermal decarboxylation yields 3-(4-chlorophenyl)propanoic acid, which can be further elaborated to α-amino acids via α-bromination and amination sequences . The para-chloro substituent provides a synthetic handle for subsequent functionalization via cross-coupling, enabling diversification into candidate libraries without resynthesis of the core intermediate. For procurement teams supporting medicinal chemistry programs, specifying the dimethyl ester (CAS 88466-70-0) rather than the diethyl analog reduces raw material mass requirements by 14.1% per mole, directly lowering kilogram-scale procurement costs and simplifying inventory management [1].

Agrochemical Intermediate: Precursor to Arylpropanoic Acid Herbicide Scaffolds

In agrochemical research, this compound is employed as a precursor to 2-(4-chlorophenyl)propanoic acid derivatives, which constitute the core scaffold of certain aryloxyphenoxypropionate (AOPP) and related herbicide classes. The compound undergoes alkylation at the remaining α-position (after deprotonation with NaH or LDA) to introduce a second substituent, followed by hydrolysis and decarboxylation to furnish the desired propanoic acid framework [1]. The dimethyl ester's lower molecular weight (256.68 g/mol) and reduced lipophilicity (LogP 2.8) compared to higher alkyl esters facilitate phase separation during aqueous workup, improving isolation yields in multi-kilogram campaigns. Additionally, the para-chloro substituent mimics the substitution pattern of commercial herbicides such as diclofop-methyl, making this intermediate particularly valuable for structure-activity relationship (SAR) studies in herbicide discovery . Procurement specifications should require CAS 88466-70-0 with purity ≥95% to ensure consistent alkylation regioselectivity in downstream steps [1].

Chemical Biology: Synthesis of Activity-Based Probes and Affinity Reagents

The compound functions as a key building block in the synthesis of activity-based probes targeting cysteine proteases and serine hydrolases. The malonate diester serves as a protected 1,3-dicarbonyl synthon that can be elaborated to electrophilic warheads (e.g., epoxysuccinates, α-haloketones) upon selective mono-hydrolysis and activation [1]. The dimethyl ester configuration is preferred in this context because the methyl ester can be selectively cleaved under mild conditions (LiOH in THF/H₂O, 0°C to room temperature) without affecting acid-sensitive functional groups elsewhere in the probe molecule. The para-chloro substituent provides a UV-active chromophore (λmax ≈ 225-230 nm) that facilitates HPLC monitoring of reaction progress and purification, a practical advantage not available with unsubstituted benzyl malonates . For chemical biology laboratories procuring this intermediate, the availability of CAS 88466-70-0 from multiple reputable suppliers ensures supply chain redundancy and competitive pricing [1].

Materials Chemistry: Monomer for Functionalized Polyesters and Dendrimers

This compound is utilized as a monomer or core building block in the synthesis of functionalized polyesters and dendrimers. The malonate diester undergoes transesterification with diols (e.g., ethylene glycol, 1,4-butanediol) under titanium-catalyzed conditions to form poly(malonate) backbones with pendant 4-chlorobenzyl groups [1]. The dimethyl ester is preferred over diethyl or higher alkyl esters because methanol, the transesterification byproduct, is more volatile (bp 64.7°C) and easier to remove than ethanol (bp 78.4°C), driving the equilibrium toward polymer formation more efficiently. The six rotatable bonds of the dimethyl ester provide chain flexibility, while the para-chloro substituent introduces sites for post-polymerization modification via nucleophilic aromatic substitution or cross-coupling . For materials science procurement, the lower molecular weight per reactive site maximizes the functional group density per unit mass, an important consideration for high-performance polymer formulations [1].

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